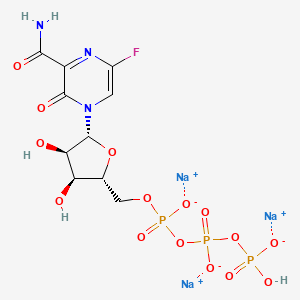

T-705RTP (sodium)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

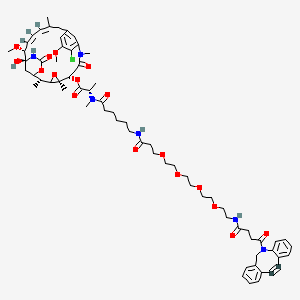

T-705RTP (sodium) is the triphosphate form of favipiravir, an antiviral compound primarily known for its activity against RNA viruses. Favipiravir is converted into T-705RTP within cells, where it mimics natural nucleotides and inhibits RNA-dependent RNA polymerase, a key enzyme in viral replication .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of T-705RTP (sodium) involves the phosphorylation of favipiravir. The process typically includes the following steps:

Phosphorylation: Favipiravir is phosphorylated using phosphorylating agents such as phosphorus oxychloride or phosphoryl chloride in the presence of a base.

Purification: The resulting triphosphate is purified using chromatographic techniques to obtain the desired compound.

Industrial Production Methods: Industrial production of T-705RTP (sodium) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions .

Types of Reactions:

Substitution Reactions: T-705RTP can undergo substitution reactions where the triphosphate group is replaced by other functional groups.

Hydrolysis: The compound can be hydrolyzed to its monophosphate and diphosphate forms.

Common Reagents and Conditions:

Phosphorylating Agents: Phosphorus oxychloride, phosphoryl chloride.

Bases: Triethylamine, pyridine.

Solvents: Dimethyl sulfoxide, acetonitrile.

Major Products:

Monophosphate and Diphosphate Forms: Hydrolysis of T-705RTP results in the formation of these products.

Applications De Recherche Scientifique

T-705RTP (sodium) has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study nucleotide analogs and their interactions with enzymes.

Biology: Investigated for its role in inhibiting viral replication, particularly in RNA viruses.

Medicine: Explored as a potential antiviral treatment for diseases caused by RNA viruses, including influenza and COVID-19.

Industry: Utilized in the development of antiviral drugs and screening of antiviral properties in various viral strains .

Mécanisme D'action

T-705RTP (sodium) exerts its antiviral effects by inhibiting RNA-dependent RNA polymerase (RdRp). Upon entry into the cell, favipiravir is converted into T-705RTP, which mimics natural nucleotides. This incorporation into the viral RNA chain leads to premature termination of RNA synthesis, effectively halting viral replication. The compound is selective for viral polymerases and does not significantly affect host cell DNA or RNA synthesis .

Comparaison Avec Des Composés Similaires

T-1105: Another pyrazinecarboxamide derivative with antiviral activity.

T-1106: Similar to T-705, with modifications to enhance its antiviral properties.

Comparison:

T-705RTP vs. T-1105 and T-1106: While all three compounds exhibit antiviral activity, T-705RTP is unique in its specific inhibition of RNA-dependent RNA polymerase.

T-705RTP (sodium) stands out due to its potent and selective inhibition of viral RNA polymerase, making it a valuable compound in antiviral research and drug development.

Propriétés

Formule moléculaire |

C10H12FN3Na3O15P3 |

|---|---|

Poids moléculaire |

595.10 g/mol |

Nom IUPAC |

trisodium;[[[(2R,3S,4R,5R)-5-(3-carbamoyl-5-fluoro-2-oxopyrazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C10H15FN3O15P3.3Na/c11-4-1-14(9(18)5(13-4)8(12)17)10-7(16)6(15)3(27-10)2-26-31(22,23)29-32(24,25)28-30(19,20)21;;;/h1,3,6-7,10,15-16H,2H2,(H2,12,17)(H,22,23)(H,24,25)(H2,19,20,21);;;/q;3*+1/p-3/t3-,6-,7-,10-;;;/m1.../s1 |

Clé InChI |

CFMWUTASDBAFHM-WWLFAJFDSA-K |

SMILES isomérique |

C1=C(N=C(C(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O)C(=O)N)F.[Na+].[Na+].[Na+] |

SMILES canonique |

C1=C(N=C(C(=O)N1C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O)C(=O)N)F.[Na+].[Na+].[Na+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-[(1R)-1-hydroxy-2-[2-[(3-methyl-2H-indazol-6-yl)oxy]ethylamino]ethyl]phenyl]cyclobutanesulfonamide](/img/structure/B12422790.png)

![[4-formyl-5-hydroxy-6-(trideuteriomethyl)pyridin-3-yl]methyl dihydrogen phosphate](/img/structure/B12422853.png)

![(S)-2-(2-Fluoroethoxy)ethyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate](/img/structure/B12422861.png)